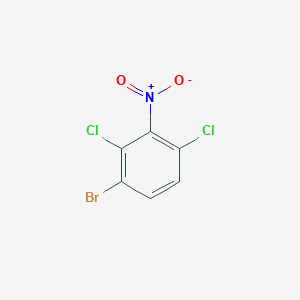
1-Bromo-2,4-dichloro-3-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2,4-dichloro-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 1-Bromo-2,4-dichloro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-bromo-2,4-dichlorobenzene, where the nitro group is introduced into the benzene ring under acidic conditions . Another approach involves the bromination of 2,4-dichloro-3-nitrobenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Bromo-2,4-dichloro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of substituted benzene derivatives.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as halogenation or nitration, to introduce additional substituents onto the benzene ring.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2,4-dichloro-3-nitrobenzene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions, particularly in the context of drug development.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,4-dichloro-3-nitrobenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzene ring makes it highly reactive towards nucleophiles. The compound can form intermediates such as benzenonium ions during electrophilic substitution reactions, which then undergo further transformations to yield substituted products .
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dichloro-3-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Bromo-2,4-dinitrobenzene: Contains an additional nitro group, which significantly alters its chemical properties and reactivity.
1,3-Dichloro-4-nitrobenzene: Lacks the bromine atom, resulting in different reactivity patterns and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and makes it valuable for various synthetic and industrial applications.
Propriétés
IUPAC Name |
1-bromo-2,4-dichloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPUCQBTXFSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















